1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole
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Overview
Description
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 2-chloroethyl group and a thiophen-2-yl group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of 2-chloroethyl hydrazine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to yield different substituted pyrazoles.
Scientific Research Applications
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The thiophen-2-yl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole: This compound has a similar structure but with the chloroethyl group at a different position on the pyrazole ring.
1-(2-Bromoethyl)-5-(thiophen-2-yl)-1H-pyrazole: This compound features a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-5-(furan-2-yl)-1H-pyrazole: This compound has a furan-2-yl group instead of a thiophen-2-yl group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C9H9ClN2S |
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Molecular Weight |
212.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-5-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C9H9ClN2S/c10-4-6-12-8(3-5-11-12)9-2-1-7-13-9/h1-3,5,7H,4,6H2 |
InChI Key |
OZXNDEQZRVCIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NN2CCCl |
Origin of Product |
United States |
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